Water Solubility Recovery vs. All-Carbon Bicyclo[2.2.2]octane (BCO) Bioisostere in the Imatinib Scaffold
In a direct head-to-head comparison, replacement of the para-substituted phenyl ring in Imatinib with the all-carbon bicyclo[2.2.2]octane (BCO) core (compound 86) decreased aqueous solubility by more than three-fold relative to Imatinib free base. In contrast, replacement with the 2-oxabicyclo[2.2.2]octane core (compound 85, the scaffold of the target molecule) not only restored solubility but increased it beyond the original drug value [1]. This demonstrates that the oxygen atom in the 2-oxabicyclo[2.2.2]octane scaffold is essential for maintaining aqueous solubility, a property that the target compound inherits and that BCO and other all-carbon bioisosteres lack.
| Evidence Dimension | Aqueous solubility of the bioisostere-containing Imatinib analog (free base) |
|---|---|
| Target Compound Data | 389 µM (2-oxabicyclo[2.2.2]octane analog 85; the core scaffold of 6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile) |
| Comparator Or Baseline | 351 µM (Imatinib free base); 113 µM (BCO analog 86) |
| Quantified Difference | 3.4-fold higher solubility vs. BCO analog (389 vs. 113 µM); 11% improvement vs. Imatinib (389 vs. 351 µM) |
| Conditions | Aqueous solubility measurement of free base compounds 85, 86, and Imatinib (Nature Communications, Fig. 7) |
Why This Matters
This directly translates into higher aqueous solubility for drug candidates built on the 2-oxabicyclo[2.2.2]octane scaffold versus those using the all-carbon BCO bioisostere, reducing formulation burden and improving oral bioavailability potential.
- [1] Levterov VV, Panasiuk Y, Sahun K, et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nat Commun. 2023;14:5608. doi:10.1038/s41467-023-41298-3 View Source
